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molecular formula C6H12N2OS B8507558 2-Thiobutyrylamino-acetamide

2-Thiobutyrylamino-acetamide

Cat. No. B8507558
M. Wt: 160.24 g/mol
InChI Key: BNPORMSXZSOZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915411B2

Procedure details

A solution of the product of Example 5B (0.788 g, 4.496 mmol) in methanol (30 mL) was saturated with ammonia gas and the reaction was stirred in a stoppered flask at room temperature for 17 hours. The solvent was concentrated under vacuum giving the title compound and the solid purified by silica gel flash chromatography with 10% methanol/methylene chloride to give the title compound as a white solid (500 mg, 3.12 mmol, 69%).
Quantity
0.788 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][NH:5][C:6](=[S:10])[CH2:7][CH2:8][CH3:9].[NH3:12]>CO>[C:6]([NH:5][CH2:4][C:3]([NH2:12])=[O:2])(=[S:10])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0.788 g
Type
reactant
Smiles
COC(CNC(CCC)=S)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred in a stoppered flask at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CCC)(=S)NCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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